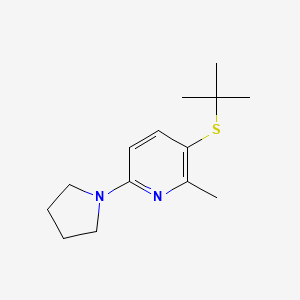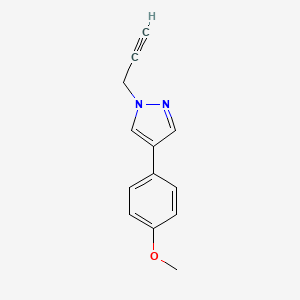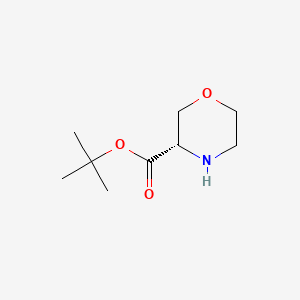
tert-butyl (3S)-morpholine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3S)-morpholine-3-carboxylate is a chemical compound that features a morpholine ring substituted at the 3-position with a carboxylate group, which is further protected by a tert-butyl group. This compound is often used in organic synthesis as a protecting group for carboxylic acids due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl (3S)-morpholine-3-carboxylate typically involves the reaction of morpholine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Morpholine-3-carboxylic acid+tert-butyl chloroformate→tert-butyl (3S)-morpholine-3-carboxylate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3S)-morpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases, depending on the desired product.
Major Products Formed
Oxidation: Tert-butyl hydroperoxide.
Reduction: Morpholine-3-methanol.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (3S)-morpholine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carboxylic acids in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (3S)-morpholine-3-carboxylate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the carboxylate group from unwanted reactions. Upon completion of the desired synthetic steps, the tert-butyl group can be removed under mild acidic conditions, revealing the free carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3R)-morpholine-3-carboxylate: Similar structure but with different stereochemistry.
Tert-butyl (3S)-pyrrolidine-3-carboxylate: Similar protecting group but with a pyrrolidine ring instead of a morpholine ring.
Tert-butyl (3S)-piperidine-3-carboxylate: Similar protecting group but with a piperidine ring.
Uniqueness
Tert-butyl (3S)-morpholine-3-carboxylate is unique due to its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
tert-butyl (3S)-morpholine-3-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 |
Clave InChI |
QTJBNPAWSNUZIC-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1COCCN1 |
SMILES canónico |
CC(C)(C)OC(=O)C1COCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)
![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)

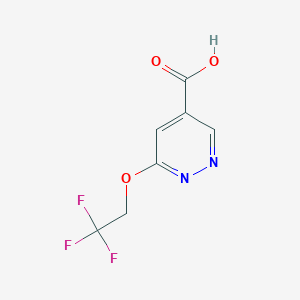

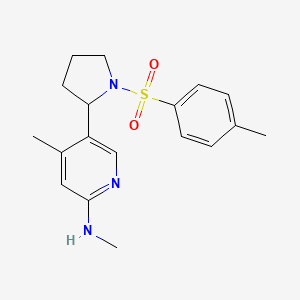

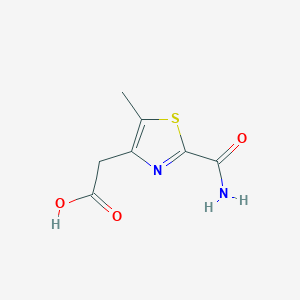
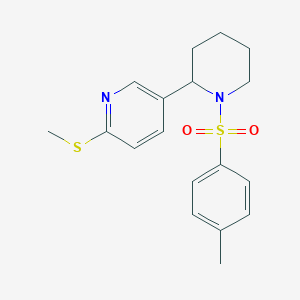
![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
